5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole
Overview
Description
5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of the fluoro and methyl groups: These can be introduced via electrophilic aromatic substitution reactions.
Attachment of the piperidine moiety: This step might involve nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the piperidine ring.
Reduction: Reduction reactions could be used to modify the piperidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common for modifying the aromatic ring and other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, and other proteins. The molecular targets might include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylindole: Lacks the piperidine moiety.
2-Methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole: Lacks the fluoro group.
5-Fluoro-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole: Lacks the methyl group.
Uniqueness
The unique combination of the fluoro, methyl, and piperidine groups in 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole may confer specific biological activities or chemical properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
5-fluoro-2-methyl-3-[2-(4-phenylpiperidin-1-yl)ethyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2/c1-16-20(21-15-19(23)7-8-22(21)24-16)11-14-25-12-9-18(10-13-25)17-5-3-2-4-6-17/h2-8,15,18,24H,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWZLDKCKZGEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCC(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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